(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE
Description
Properties
IUPAC Name |
4-(4-methylsulfonyl-1,4-diazepan-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S/c1-18(16,17)15-8-2-7-14(9-10-15)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKMZKFYELZQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via Diazepane Ring Formation
Method A: Cyclization of Diamine Precursors
- Starting Materials: Diamine compounds such as 1,4-diaminobutane derivatives.
- Procedure:
- The diamine undergoes intramolecular cyclization, often facilitated by a suitable linker or activating agent.
- Cyclization is achieved under reflux conditions in solvents like ethanol or acetic acid.
- Catalysts such as polyphosphoric acid or Lewis acids (e.g., zinc chloride) may be employed to promote ring closure.
- Outcome: Formation of the diazepane core with free amino groups ready for further functionalization.
Sulfonylation of the Diazepane
Method B: Methylsulfonyl Group Introduction
- Reagents: Methylsulfonyl chloride (or alternative sulfonylating agents like methylsulfonic acid derivatives).
- Procedure:
- The diazepane amine is dissolved in an aprotic solvent such as dichloromethane or pyridine.
- Methylsulfonyl chloride is added dropwise at low temperature (0–5°C) to control reactivity.
- The mixture is stirred, often at room temperature, to complete sulfonylation.
- Excess reagents are quenched with water or dilute acid, and the product is purified via chromatography.
- Notes:
- Pyridine acts as both solvent and base to scavenge HCl generated during sulfonylation.
- Reaction conditions are optimized to prevent over-sulfonylation or side reactions.
Aromatic Amination and Phenyl Group Attachment
Method C: Nucleophilic Aromatic Substitution
- Reagents: Aromatic amines or halogenated phenyl compounds.
- Procedure:
- The sulfonylated diazepane intermediate is reacted with phenylamine derivatives under reflux.
- Catalysts such as copper or palladium may be employed in cross-coupling reactions (e.g., Buchwald-Hartwig amination).
- Alternatively, direct nucleophilic substitution on halogenated aromatic compounds can be performed.
- Outcome: Attachment of the phenylamine moiety to the diazepane core.
- Cross-coupling strategies are documented for aromatic amine attachment, ensuring regioselectivity and high yields.
Specific Reaction Conditions and Data
| Step | Reagents | Solvent | Temperature | Time | Yield | Notes |
|---|---|---|---|---|---|---|
| Ring formation | Diamine + cyclizing agent | Ethanol or acetic acid | Reflux | 4–8 hours | ~75–85% | Intramolecular cyclization |
| Sulfonylation | Methylsulfonyl chloride + pyridine | Dichloromethane | 0–5°C | 2–4 hours | ~80% | Controlled addition |
| Aromatic amination | Phenylamine derivatives | Reflux | 12–24 hours | 70–90% | Cross-coupling or nucleophilic substitution | Catalysts may be used |
Notes on Optimization and Purification
- Reaction Monitoring: TLC and HPLC are employed to monitor reaction progress.
- Purification: Flash chromatography using silica gel with appropriate solvent systems (e.g., DCM/MeOH) is standard.
- Characterization: NMR, MS, and IR spectroscopy confirm structure and purity.
Summary of Findings from Diverse Sources
- The synthesis involves multi-step procedures starting from simple diamines, progressing through cyclization, sulfonylation, and aromatic substitution steps.
- Reactions are optimized for high yield and purity, with careful control of temperature and reagent addition.
- Literature indicates that the sulfonylation step is critical for introducing the methylsulfonyl group, often achieved with methylsulfonyl chloride under basic conditions.
- Cross-coupling reactions are effective for attaching phenylamine groups, with palladium catalysis providing regioselectivity.
Chemical Reactions Analysis
Types of Reactions
(4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to modify the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenated reagents, bases like sodium hydroxide, and solvents such as dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified sulfonyl derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that compounds with similar structures to (4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE have shown promise in treating various conditions:
- CNS Disorders : The diazepane moiety is often associated with anxiolytic and sedative effects. Compounds in this class are being explored as potential treatments for anxiety disorders and depression due to their ability to modulate neurotransmitter systems.
- Obesity and Metabolic Disorders : As noted in patent literature, related arylsulfonamide compounds have been investigated for their efficacy in treating obesity and type II diabetes by targeting metabolic pathways that regulate appetite and energy expenditure .
Cancer Research
The compound's ability to inhibit specific protein interactions makes it a candidate for cancer therapy. Research on similar sulfonamide derivatives has demonstrated their role as inhibitors of tumor growth by interfering with cellular signaling pathways essential for cancer cell proliferation .
Antimicrobial Activity
Studies have indicated that sulfonamide derivatives exhibit antimicrobial properties. The methylsulfonyl group may enhance the compound's ability to penetrate bacterial cell walls, making it a potential candidate for developing new antibiotics against resistant strains of bacteria.
Case Studies
Several studies have highlighted the applications of related compounds:
- Study on Diazepan Derivatives : A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of diazepan derivatives, showing promising results in reducing anxiety-like behaviors in animal models .
- Anticancer Activity : Research conducted on sulfonamide derivatives demonstrated their effectiveness in inhibiting the growth of various cancer cell lines, including breast and prostate cancer cells. This was attributed to their ability to disrupt critical signaling pathways involved in tumor progression .
Data Tables
Mechanism of Action
The mechanism of action of (4-[4-(METHYLSULFONYL)-1,4-DIAZEPAN-1-YL]PHENYL)AMINE involves its interaction with specific molecular targets and pathways. The diazepane ring and aniline moiety contribute to its binding affinity and specificity towards certain enzymes and receptors. The methylsulfonyl group can modulate the compound’s reactivity and stability, influencing its overall biological activity.
Comparison with Similar Compounds
Substituent Variations on the Diazepane Ring
1-Acetyl-4-[4-(methylsulfonyl)phenyl]-1,4-diazepane
- Structural Difference : The amine on the phenyl ring is replaced with an acetyl group (-COCH₃) on the diazepane nitrogen.
- The methylsulfonyl group retains its electron-withdrawing properties, which may stabilize charge interactions in binding pockets .
1-(Cyclopropylcarbonyl)-4-[4-(methylsulfonyl)phenyl]-1,4-diazepane
- Structural Difference : A cyclopropylcarbonyl group replaces the phenylamine substituent.
- Implications :
Ring Size and Flexibility: Diazepane vs. Piperazine
2-(4-(Methylsulfonyl)piperazin-1-yl)ethanamine (from )
- Structural Difference : A six-membered piperazine ring replaces the seven-membered diazepane.
- Electron Distribution: Both rings feature two nitrogen atoms, but the piperazine’s smaller size may increase ring strain, affecting electronic properties and binding kinetics .
Aromatic Core Modifications: Thiazole vs. Benzene
Phenyl-(4-phenyl-thiazol-2-yl)-amine (from )
- Structural Difference : A thiazole ring replaces the diazepane system, introducing a sulfur atom and altering aromaticity.
- Physicochemical Properties :
- Molecular Weight : 252.33 g/mol (thiazole) vs. ~300–350 g/mol (estimated for the target compound).
- LogP : 3.98 (thiazole) vs. likely lower for the target compound due to the polar methylsulfonyl group.
- Polar Surface Area (PSA) : 56.39 Ų (thiazole) vs. higher PSA expected for the target compound (amine + sulfonyl groups).
- Implications :
Research Findings and Binding Interactions
Docking Studies and Binding Affinity
Key observations:
- Methylsulfonyl Group : Likely participates in hydrogen bonding with residues like lysine or arginine, enhancing binding affinity.
- Diazepane Flexibility : May adopt multiple conformations to optimize van der Waals interactions in hydrophobic pockets.
- Comparative Analysis : Piperazine analogs (e.g., 2-(4-(methylsulfonyl)piperazin-1-yl)ethanamine) may exhibit weaker binding due to reduced conformational flexibility .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
The compound (4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]phenyl)amine, often referred to as a methylsulfonyl phenyl derivative, has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its antimicrobial, anti-inflammatory, and cyclooxygenase (COX) inhibitory properties.
Chemical Structure
The chemical structure of the compound is characterized by a diazepane ring substituted with a methylsulfonyl group and a phenyl amine moiety. Its molecular formula is , which contributes to its solubility and reactivity in biological systems.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of various methylsulfonyl phenyl derivatives. A significant finding was that certain derivatives exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, compounds with the hydrazone structure demonstrated growth inhibition rates ranging from 85.76% to 97.76% against MRSA and other bacterial strains such as E. coli and K. pneumoniae .
Table 1: Antimicrobial Activity of Methylsulfonyl Phenyl Derivatives
| Compound | Bacterial Strain | Growth Inhibition (%) |
|---|---|---|
| 7a | MRSA | 97.76 |
| 7g | E. coli | 95.12 |
| 7i | K. pneumoniae | 91.34 |
| 7c | P. aeruginosa | 66.69 |
Anti-inflammatory Activity
The anti-inflammatory potential of these compounds has been assessed through COX inhibition assays. The synthesized derivatives showed selective inhibition of COX-2 over COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects.
Table 2: COX Inhibition Data
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| Indomethacin | 0.039 | - | - |
| Compound 7a | 9.14 | 0.10 | 91.4 |
| Compound 7g | 12.05 | 0.31 | 38.7 |
The selectivity for COX-2 suggests that these compounds could be developed into safer alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Cytotoxicity Studies
Safety assessments were conducted using human embryonic kidney cells to determine the cytotoxicity of the active compounds. Notably, compounds such as 7a , 7g , and 7i exhibited a high safety margin, as their cytotoxicity levels were significantly higher than their therapeutic doses .
Case Studies
A study published in Journal of Medicinal Chemistry detailed the synthesis and evaluation of several methylsulfonyl phenyl derivatives for their biological activity . The findings indicated that these compounds not only inhibited bacterial growth effectively but also displayed promising anti-inflammatory properties through selective COX-2 inhibition.
Another research highlighted the potential anticonvulsant effects of these derivatives alongside their anti-inflammatory properties, suggesting a multifaceted therapeutic application .
Q & A
Q. What synthetic strategies are effective for preparing (4-[4-(methylsulfonyl)-1,4-diazepan-1-yl]phenyl)amine, and how are intermediates validated?
Methodological Answer:
- Step 1: Diazepane Ring Formation
Use reductive amination or cyclization of diamine precursors (e.g., reacting 1,4-diaminobutane with aldehydes) to construct the 1,4-diazepane core. Substituents like methylsulfonyl groups can be introduced via nucleophilic substitution or oxidation of thioether intermediates . - Step 2: Sulfonylation
React the diazepane intermediate with methylsulfonyl chloride in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., triethylamine) to install the sulfonyl group . - Step 3: Coupling to Phenylamine
Employ Buchwald-Hartwig amination or Ullmann coupling to attach the diazepane-sulfonyl moiety to the phenylamine backbone . - Validation:
Q. How does the methylsulfonyl group modulate the compound’s physicochemical properties?
Methodological Answer:
- Solubility : The sulfonyl group enhances hydrophilicity via hydrogen bonding. Measure logP values experimentally (shake-flask method) or predict via software (e.g., MarvinSketch) .
- Stability :
- Hydrogen Bonding :
Advanced Research Questions
Q. What computational approaches are optimal for analyzing the conformational flexibility of the 1,4-diazepane ring?
Methodological Answer:
- Molecular Dynamics (MD) Simulations :
Use AMBER or GROMACS to simulate ring puckering and chair-to-boat transitions in explicit solvent (e.g., water) over 100 ns trajectories. Analyze RMSD and dihedral angles . - Density Functional Theory (DFT) :
Optimize geometries at the B3LYP/6-31G(d) level. Compare calculated IR/Raman spectra with experimental data to validate conformers . - X-ray Diffraction :
Resolve crystal structures to benchmark computational models. For example, used X-ray to correlate DFT-predicted bond lengths with experimental values (error < 0.02 Å) .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs targeting protozoan parasites?
Methodological Answer:
- Key Modifications :
- Biological Assays :
- In Vitro Screening : Test analogs against Trypanosoma cruzi or Plasmodium falciparum cultures. Use EC₅₀ values (e.g., NEU-924: EC₅₀ = 0.12 μM for T. cruzi) to prioritize leads .
- Target Identification : Perform thermal shift assays or SPR to identify binding partners (e.g., parasitic kinases or transporters) .
Q. How should researchers resolve contradictory bioactivity data across assay platforms?
Methodological Answer:
- Orthogonal Assays :
- Data Normalization :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
